7-Bromo-3-ethylheptan-3-ol
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Overview
Description
7-Bromo-3-ethylheptan-3-ol is an organic compound with the molecular formula C9H19BrO and a molecular weight of 223.15 g/mol . This compound is characterized by the presence of a bromine atom attached to the seventh carbon of a heptane chain, with an ethyl group and a hydroxyl group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-ethylheptan-3-ol typically involves the bromination of 3-ethylheptan-3-ol. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-ethylheptan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction Reactions: The compound can be reduced to form 3-ethylheptan-3-ol by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: 3-Ethylheptan-3-ol or 3-ethylheptan-3-amine.
Oxidation: 3-Ethylheptan-3-one or 3-ethylheptanal.
Reduction: 3-Ethylheptan-3-ol.
Scientific Research Applications
7-Bromo-3-ethylheptan-3-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethylheptan-3-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethylheptan-3-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-3-ethylheptan-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Ethylheptan-3-one: Oxidized form of 3-ethylheptan-3-ol, lacking the hydroxyl group.
Uniqueness
7-Bromo-3-ethylheptan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H19BrO |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
7-bromo-3-ethylheptan-3-ol |
InChI |
InChI=1S/C9H19BrO/c1-3-9(11,4-2)7-5-6-8-10/h11H,3-8H2,1-2H3 |
InChI Key |
KKQFKIHPTRDIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCCCBr)O |
Origin of Product |
United States |
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